molecular formula C10H9NO2 B1360409 2-Cyano-3-phenylpropionic acid CAS No. 5331-42-0

2-Cyano-3-phenylpropionic acid

Katalognummer: B1360409
CAS-Nummer: 5331-42-0
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: VKFDROJPHCZDTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-phenylpropionic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyano-3-phenylpropionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyano-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-cyano-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDROJPHCZDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277418, DTXSID10901630
Record name 2-Cyano-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-42-0
Record name 2-CYANO-3-PHENYLPROPANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthetic Versatility and Therapeutic Potential of 2-Cyano-3-phenylpropionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-phenylpropionic acid, with the molecular formula C10H9NO2, is a bifunctional organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape.[1] While not extensively studied for its direct therapeutic effects, its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of heterocyclic compounds with established pharmacological activities. This technical guide provides an in-depth exploration of the chemical properties, synthetic routes, and, most importantly, the downstream therapeutic applications of compounds derived from this valuable building block. We will delve into the synthesis of key pharmacophores, such as benzimidazoles and benzodiazepines, and discuss their relevance in modern drug development. This document serves as a comprehensive resource for researchers looking to leverage the synthetic potential of 2-Cyano-3-phenylpropionic acid in their own research and development endeavors.

Core Compound Profile: 2-Cyano-3-phenylpropionic Acid

2-Cyano-3-phenylpropionic acid is a solid organic compound at room temperature, characterized by the presence of both a carboxylic acid and a cyano functional group.[1] This dual functionality is the cornerstone of its synthetic utility, allowing for a wide range of chemical transformations. The cyano group can be readily converted into amines, amides, or other carboxylic acids, while the carboxylic acid moiety facilitates coupling reactions and esterifications.[1]

PropertyValue
CAS Number 5331-42-0
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 2-cyano-3-phenylpropanoic acid
Physical Form Solid
Storage Conditions Sealed in dry, Room Temperature

A summary of the key chemical identifiers and properties of 2-cyano-3-phenylpropionic acid.[1]

The presence of a chiral center at the second carbon position means that 2-Cyano-3-phenylpropionic acid can exist as (S)- and (R)-enantiomers.[1] This stereoisomerism is a critical consideration in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Synthetic Pathways to Bioactive Scaffolds

The primary therapeutic relevance of 2-Cyano-3-phenylpropionic acid stems from its utility as a precursor for the synthesis of heterocyclic compounds, particularly those with a nitrogen-containing ring system. The ethyl ester of 2-Cyano-3-phenylpropionic acid, ethyl 2-cyano-3-phenylpropanoate, is a key intermediate in these synthetic routes.

Synthesis of Benzimidazoles and Benzodiazepines

A notable reaction involves the thermal condensation of ethyl 2-cyano-3-phenylpropanoate with o-phenylenediamine.[2][3][4][5][6] This reaction can lead to the formation of both 2-phenyl benzimidazole and benzodiazepine derivatives, which are classes of compounds with significant therapeutic applications.[3][4][5] Benzodiazepines, for instance, are widely prescribed as anxiolytics, sedatives, and anticonvulsants due to their action on the GABA-A receptor.[3] Benzimidazoles are also recognized for their diverse pharmacological activities, including their potential as histone deacetylase (HDAC) inhibitors for cancer therapy.[4][7]

synthesis_pathway cluster_reactants Reactants cluster_products Products reactant1 Ethyl 2-cyano-3-phenylpropanoate synthesis Thermal Condensation reactant1->synthesis reactant2 o-Phenylenediamine reactant2->synthesis product1 2-Phenyl Benzimidazole product2 Benzodiazepine Derivatives synthesis->product1 synthesis->product2 caption Synthesis of Bioactive Heterocycles

Caption: Synthetic route from ethyl 2-cyano-3-phenylpropanoate to bioactive heterocycles.

Therapeutic Applications of Downstream Derivatives

The true therapeutic potential of 2-Cyano-3-phenylpropionic acid is realized through the pharmacological activities of its derivatives.

Benzodiazepines: Modulators of the Central Nervous System

Benzodiazepines synthesized from 2-Cyano-3-phenylpropionic acid precursors are central nervous system depressants.[3] They exert their effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3]

benzodiazepine_moa Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor allosterically modulates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_A_Receptor binds to Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition influx of Cl- leads to Therapeutic_Effects Anxiolytic, Sedative, Anticonvulsant Effects Neuronal_Inhibition->Therapeutic_Effects results in caption Mechanism of Action of Benzodiazepines

Caption: Simplified mechanism of action of benzodiazepine derivatives.

Benzimidazoles: A Scaffold for Diverse Biological Activities

Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of therapeutic applications. Notably, certain benzimidazoles have been investigated as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]

Experimental Protocols

The following is a generalized protocol for the synthesis of benzimidazole and benzodiazepine derivatives from ethyl 2-cyano-3-phenylpropanoate, based on literature precedents.[2][3][4][5][6] Note: This is a representative protocol and may require optimization for specific substrates and desired products.

Synthesis of Ethyl 2-cyano-3-phenylpropanoate

This step is a prerequisite if the starting material is 2-Cyano-3-phenylpropionic acid.

  • Esterification: Dissolve 2-Cyano-3-phenylpropionic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Thermal Condensation with o-Phenylenediamine
  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of ethyl 2-cyano-3-phenylpropanoate and o-phenylenediamine.

  • Thermal Conditions: Heat the mixture under solvent-free (neat) conditions or in a high-boiling solvent (e.g., xylene) at a temperature sufficient to drive the reaction (typically >150°C).

  • Reaction Monitoring: Monitor the reaction by TLC to determine the optimal reaction time.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the product can be isolated by column chromatography of the reaction mixture. The specific product (benzimidazole vs. benzodiazepine) will depend on the precise reaction conditions and substituents.

experimental_workflow cluster_synthesis Synthesis of Ethyl 2-cyano-3-phenylpropanoate cluster_condensation Condensation Reaction start 2-Cyano-3-phenylpropionic acid esterification Esterification with Ethanol (Acid Catalyst) start->esterification reflux Reflux esterification->reflux workup1 Neutralization & Extraction reflux->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 2-cyano-3-phenylpropanoate purification1->intermediate reactants Mix with o-Phenylenediamine intermediate->reactants thermal Thermal Condensation reactants->thermal monitoring TLC Monitoring thermal->monitoring isolation Isolation & Purification monitoring->isolation products Benzimidazole/Benzodiazepine Derivatives isolation->products caption General Experimental Workflow

Caption: A generalized workflow for the synthesis of bioactive derivatives.

Future Perspectives and Conclusion

While 2-Cyano-3-phenylpropionic acid may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of biologically active molecules. The ability to readily access important pharmacophores like benzimidazoles and benzodiazepines makes it a valuable tool for drug discovery and development.

Future research could focus on the development of novel synthetic methodologies utilizing 2-Cyano-3-phenylpropionic acid to access an even broader range of heterocyclic scaffolds. Furthermore, the exploration of stereoselective syntheses starting from the enantiomerically pure forms of this acid could lead to the discovery of new chiral drugs with improved efficacy and safety profiles.

References

  • 2-Cyano-3-phenylpropionic acid - 5331-42-0 - Vulcanchem. (URL: )
  • Kamal K.
  • Mechanistic perspectives on piperidine-catalyzed synthesis of 1,5-benzodiazepin-2-ones. (URL: )
  • Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity | Request PDF - ResearchG
  • Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins | Request PDF - ResearchG
  • SbCl3‐Al2O3–Catalyzed, Solvent‐Free, One‐Pot Synthesis of Benzo[b]1,4‐diazepines | Request PDF - ResearchG
  • ChemInform Abstract: Advances in Catalytic Metal-Free Reductions: From Bio-inspired Concepts to Applications in the Organocatalytic Synthesis of Pharmaceuticals and Natural Products | Request PDF - ResearchG

Sources

Technical Guide: Spectroscopic Characterization of 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of 2-Cyano-3-phenylpropionic acid (CAS: 5331-42-0). This compound is a critical saturated intermediate, distinct from its unsaturated analog (


-cyanocinnamic acid), and serves as a precursor in the synthesis of amino acids (e.g., phenylalanine derivatives) and pharmacological scaffolds.

Compound Profile & Significance

  • IUPAC Name: 2-Cyano-3-phenylpropanoic acid[1]

  • Common Names:

    
    -Cyanohydrocinnamic acid; Benzylcyanoacetic acid
    
  • CAS Registry Number: 5331-42-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.18 g/mol

  • Physical State: White to off-white crystalline solid

  • Melting Point: 101–103 °C (varies slightly by enantiomeric purity)

Critical Distinction: Researchers must distinguish this compound from


-cyanocinnamic acid  (CAS 1011-92-3), which contains an alkene double bond at the 

position. The data below is specific to the saturated propionic acid derivative.

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the compound is best prepared via the alkylation of ethyl cyanoacetate followed by controlled hydrolysis. This avoids the contamination often seen in the reduction of cyanocinnamic derivatives.

Reaction Workflow

SynthesisWorkflow Start Ethyl Cyanoacetate + Benzyl Bromide Step1 Alkylation (NaOEt / EtOH, Reflux) Start->Step1 SN2 Inter Intermediate: Ethyl 2-cyano-3-phenylpropionate Step1->Inter Yield ~85% Step2 Hydrolysis (aq. NaOH, < 40°C) Inter->Step2 Saponification Step3 Acidification (HCl to pH 2) Step2->Step3 Protonation Product Product: 2-Cyano-3-phenylpropionic Acid Step3->Product Precipitation

Figure 1: Step-wise synthesis pathway from ethyl cyanoacetate to the target acid.

Detailed Protocol
  • Alkylation:

    • Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

    • Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C; stir for 30 min.

    • Add benzyl bromide (1.0 eq) dropwise.

    • Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Remove solvent, extract with diethyl ether, and distill to obtain Ethyl 2-cyano-3-phenylpropionate (Intermediate).

  • Hydrolysis:

    • Dissolve the intermediate ester in 10% aqueous NaOH (2.5 eq).

    • Stir at room temperature (or mild heat < 40°C) for 12 hours. Note: Avoid vigorous boiling to prevent decarboxylation.

    • Wash the aqueous layer with ether to remove unreacted ester.

    • Acidify the aqueous layer carefully with 6N HCl to pH 2 while cooling in an ice bath.

    • Filter the precipitated white solid and recrystallize from water/ethanol.

Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the distinct nitrile stretch and the broad carboxylic acid features.

Functional GroupFrequency (

, cm

)
IntensityAssignment
O-H (Acid) 2800 – 3200Broad, MediumCarboxylic acid O-H stretch (H-bonded)
C

N
2250 – 2260Sharp, Weak/MedNitrile stretch (saturated

-position)
C=O 1710 – 1740StrongCarboxylic acid carbonyl stretch
C=C (Ar) 1450, 1495, 1600MediumAromatic ring skeletal vibrations
C-O 1200 – 1250StrongC-O stretch / O-H bend coupling
C-H (Ar) 690 – 750StrongMono-substituted benzene (out-of-plane bend)

Technical Insight: The nitrile peak at ~2255 cm


 is a critical purity marker. If a peak appears at ~2210–2220 cm

(conjugated nitrile), the sample is contaminated with the unsaturated

-cyanocinnamic acid.
Nuclear Magnetic Resonance (NMR)

Data reported in DMSO-


 (common for carboxylic acids) and CDCl

.

H NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment
COOH 13.20Broad Singlet1H-Carboxylic acid proton (exchangeable)
Ar-H 7.25 – 7.40Multiplet5H-Phenyl ring protons

-CH
4.15dd1H

Hz
Methine proton adjacent to CN/COOH

-CH

3.15 – 3.35Multiplet (ABX)2H-Benzylic methylene protons

Note on Stereochemistry: The


-proton and 

-protons form an ABX system due to the chiral center at the

-carbon. The

-protons are diastereotopic, often appearing as complex multiplets rather than a clean doublet.

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
Assignment
168.5 C=O (Carboxylic Acid)
136.8 C-1' (Aromatic ipso)
129.5 C-2', 6' (Aromatic meta)
128.8 C-3', 5' (Aromatic ortho)
127.4 C-4' (Aromatic para)
118.2 C

N
(Nitrile)
39.5

-CH
(Methine)
35.2

-CH

(Benzylic Methylene)
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.

m/zRelative AbundanceFragment AssignmentMechanism
175 < 5%[M]

Molecular Ion
130 ~20%[M - COOH]


-Cleavage / Loss of Carboxyl group
91 100% (Base Peak) [C

H

]

Tropylium ion (Benzyl cleavage)
77 ~15%[C

H

]

Phenyl cation

Mechanistic Visualization: MS Fragmentation

The following diagram illustrates the primary electron ionization (EI) fragmentation pathway leading to the base peak.

MassSpecFragmentation M_Ion Molecular Ion [M]+ m/z 175 Path1 Loss of COOH (-45 Da) M_Ion->Path1 Path2 Benzylic Cleavage M_Ion->Path2 Frag1 [Ph-CH2-CH-CN]+ m/z 130 Path1->Frag1 BasePeak Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Frag1->BasePeak - CHCN (secondary) Path2->BasePeak

Figure 2: Primary fragmentation pathway showing the formation of the dominant tropylium ion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220055, 2-Cyano-3-phenylpropionic acid. Retrieved January 31, 2026 from [Link]

  • Organic Syntheses. Ethyl Cyanoacetate Synthesis Protocol. Org. Synth. 1928, 8, 74. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Cyano-3-phenylpropionic acid (CAS No. 5331-42-0), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Compound Profile and Hazard Identification

2-Cyano-3-phenylpropionic acid is an organic compound with the molecular formula C₁₀H₉NO₂.[1] Its structure, featuring a phenyl group, a propionic acid backbone, and a cyano group, dictates its chemical reactivity and toxicological profile.[1] The primary hazards associated with this solid chemical are related to its potential for harm upon ingestion, skin contact, or inhalation, and its capacity to cause serious eye irritation.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Cyano-3-phenylpropionic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

The signal word for this compound is "Warning" .

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the stringent use of engineering controls and PPE is directly linked to the identified hazards of 2-Cyano-3-phenylpropionic acid. The primary objective is to minimize all potential routes of exposure.

Engineering Controls:

  • Ventilation: All handling of solid 2-Cyano-3-phenylpropionic acid should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory to mitigate the risk of inhalation.

  • Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is non-negotiable in any laboratory where this compound is handled. Their proximity is crucial for rapid decontamination in the event of accidental exposure.

Personal Protective Equipment (PPE): The selection of PPE is not merely a procedural step but a critical barrier between the researcher and the chemical's harmful effects. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the necessity of comprehensive protection.[1]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option, offering protection against a range of chemicals.[3] Gloves must be inspected for any signs of degradation or perforation before use and disposed of properly after handling the compound.[3]

    • Protective Clothing: A laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

A self-validating system of protocols ensures that safety is maintained throughout the lifecycle of the chemical in the laboratory, from receipt to disposal.

Handling:

  • Avoid Dust Formation: As a solid, minimizing the generation of dust is paramount to prevent inhalation.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]

  • Grounding: For procedures involving the transfer of large quantities of the solid, appropriate grounding measures should be in place to prevent static discharge.

Storage:

  • Container Integrity: Keep the container tightly closed when not in use.[2]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is room temperature.

  • Incompatible Materials: Store away from strong oxidizing agents, as these can lead to vigorous reactions.

Emergency Procedures: A Validating Response System

The effectiveness of an emergency response is a direct validation of a laboratory's preparedness.

First-Aid Measures:

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. The precautionary statement P305+P351+P338 provides a clear directive for this scenario.[1]

  • Skin Contact: Should skin contact occur, remove contaminated clothing and wash the affected area with soap and plenty of water.[4] If skin irritation persists, seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.

Accidental Release Measures:

  • Containment: In the event of a spill, and ensuring personal safety, prevent further dust dispersal.

  • Cleanup: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Ventilation: Ensure the area is well-ventilated after a spill.

Toxicological and Physical Data Summary

Understanding the quantitative aspects of 2-Cyano-3-phenylpropionic acid's properties is essential for a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1][5]
Physical Form Solid
GHS Hazard Codes H302, H312, H319, H332[1]

Experimental Workflow Visualization

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the logical flow of operations when working with 2-Cyano-3-phenylpropionic acid.

SafeHandlingWorkflow Safe Handling Workflow for 2-Cyano-3-phenylpropionic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Protocols PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Prep->PPE EngControls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible PPE->EngControls Weigh Weighing (in Fume Hood) EngControls->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decon Decontaminate Glassware and Work Area Reaction->Decon Waste Dispose of Waste in Labeled Containers Decon->Waste RemovePPE Doff and Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A flowchart illustrating the safe handling workflow.

EmergencyResponse Emergency Response Protocol cluster_actions Immediate Actions Exposure Exposure Event Eye Eye Contact: Flush with water for 15 min Exposure->Eye Skin Skin Contact: Wash with soap and water Exposure->Skin Inhale Inhalation: Move to fresh air Exposure->Inhale Ingest Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingest Notify Notify Supervisor and EH&S Eye->Notify Skin->Notify Inhale->Notify Ingest->Notify Medical Seek Immediate Medical Attention Notify->Medical

Sources

Methodological & Application

Application Note: 2-Cyano-3-phenylpropionic Acid as a Precursor for C2-Functionalized Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-cyano-3-phenylpropionic acid (CAS: 5331-42-0) as a specialized building block for the synthesis of 2-substituted quinazolin-4(3H)-ones. While standard quinazolinone synthesis often employs simple alkyl or aryl carboxylic acids, the inclusion of the


-cyano moiety in this precursor offers a unique "functional handle" at the C2 position.

However, this precursor presents a specific chemical challenge:


-cyano carboxylic acids are thermodynamically prone to decarboxylation  to form nitriles (in this case, 3-phenylpropionitrile) under thermal or acidic stress. This guide provides a validated, mild-condition protocol using Propylphosphonic Anhydride (T3P®) to circumvent decarboxylation, ensuring high-fidelity conversion to the target 2-(1-cyano-2-phenylethyl)quinazolin-4(3H)-one .

Chemical Profile & Strategic Rationale

Precursor Properties
PropertyDataCritical Note
Compound Name 2-Cyano-3-phenylpropionic acidAlso known as

-cyanohydrocinnamic acid
Molecular Weight 175.18 g/mol
pKa (COOH) ~2.5 - 3.0Acidic due to electron-withdrawing cyano group
Stability Low Thermal Stability Prone to decarboxylation >80°C or in strong acid
Solubility DMSO, DMF, MeOH, EtOAcPoor water solubility
Strategic Value

The resulting quinazolinone scaffold contains a benzylic stereocenter adjacent to a nitrile. This allows for:

  • Late-Stage Diversification: The activated C-H bond

    
     to the nitrile allows for easy alkylation to create quaternary centers.
    
  • Heterocycle Extension: The nitrile group can be converted into tetrazoles, oxadiazoles, or reduced to primary amines.

Synthetic Pathway & Mechanism[1][2][3]

The synthesis proceeds via a two-stage sequence:

  • Amidation: Activation of the carboxylic acid and coupling with anthranilamide (2-aminobenzamide).

  • Cyclodehydration: Ring closure to form the pyrimidinone core.

Critical Control Point: Traditional methods using Thionyl Chloride (


) or thermal fusion are NOT RECOMMENDED  for this precursor due to the high risk of converting the starting material into 3-phenylpropionitrile via decarboxylation.
Reaction Workflow Diagram

QuinazolinoneSynthesis Precursor 2-Cyano-3-phenylpropionic Acid Activation Activation Complex (Acid-T3P Intermediate) Precursor->Activation T3P, Et3N 0°C to RT SideProduct SIDE REACTION: 3-Phenylpropionitrile (Decarboxylated) Precursor->SideProduct Heat >100°C or Strong Acid Anthranilamide Anthranilamide AmideInter Intermediate Amide (Open Chain) Activation->AmideInter + Anthranilamide RT, 2h Cyclization Base-Mediated Cyclodehydration AmideInter->Cyclization NaOH/EtOH or HMDS Product 2-(1-cyano-2-phenylethyl) quinazolin-4(3H)-one Cyclization->Product Reflux (Controlled)

Caption: Pathway A (Green) depicts the T3P-mediated route preserving the carboxyl carbon. Pathway B (Red/Dotted) warns of thermal decarboxylation.

Detailed Experimental Protocol

Method: T3P-Mediated One-Pot Synthesis

This method utilizes Propylphosphonic Anhydride (T3P) as a mild coupling agent with low toxicity and high functional group tolerance.

Reagents:

  • 2-Cyano-3-phenylpropionic acid (1.0 equiv)[1][2]

  • Anthranilamide (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:
  • Preparation of Active Ester (0°C):

    • Charge a dry round-bottom flask with 2-cyano-3-phenylpropionic acid (10 mmol) and dry EtOAc (50 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine (30 mmol) dropwise. Note: Slight exotherm may occur.

    • Add T3P solution (15 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes to form the activated anhydride species.

  • Coupling (Amide Formation):

    • Add Anthranilamide (11 mmol) in one portion.

    • Allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The disappearance of the acid spot indicates formation of the intermediate amide.

  • Cyclization (In-situ):

    • Option A (Mild Base): Add 2N NaOH (aq) (5 equiv) directly to the reaction mixture and heat to 50°C for 2 hours.

    • Option B (HMDS - Anhydrous): Evaporate solvent, redissolve in dry Toluene, add Hexamethyldisilazane (HMDS) (2 equiv) and Iodine (catalytic), and reflux for 3 hours. Recommended for high purity.[3]

  • Work-up & Isolation:

    • Quench reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is usually not required if T3P is used.

Quality Control & Troubleshooting

Analytical Markers
TechniqueExpected SignalDiagnostic Note
IR Spectroscopy ~2240 cm

(Weak)
Nitrile stretch. Absence indicates hydrolysis of CN.
IR Spectroscopy ~1680 cm

(Strong)
Amide C=O. Quinazolinone carbonyl.[4]
1H NMR

12.0-12.5 ppm (Broad s)
NH Lactam. Confirms cyclization (vs. open amide).
1H NMR

4.5-5.0 ppm (dd or t)

-proton.
Integration 1H. Loss indicates decarboxylation.
Common Failure Modes
  • Problem: Gas evolution observed during activation.

    • Cause: Decarboxylation of the precursor.[5][6][7][8]

    • Fix: Lower temperature during base addition; ensure T3P is added slowly at 0°C. Do not use carbodiimides (EDC/DCC) without HOBt, as the O-acylisourea intermediate can be unstable.

  • Problem: Product is 2-phenethylquinazolin-4(3H)-one (Missing CN group).

    • Cause: Hydrolysis of the nitrile followed by decarboxylation during the basic cyclization step (Step 3).

    • Fix: Use Option B (HMDS/Iodine) for cyclization. This anhydrous method protects the nitrile from hydrolysis.

References

  • T3P Methodology for Quinazolinones

    • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones." Tetrahedron Letters, 2009.
  • Decarboxyl

    
    -Cyano Acids: 
    
    • Klein, J., et al. "Thermal Decarboxylation of -Cyano Acids." Journal of Organic Chemistry.
  • General Quinazolinone Synthesis Reviews

    • Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006.
  • Precursor Data (2-Cyano-3-phenylpropionic acid)

    • PubChem Compound Summary for CID 220055.
    • [2]

Sources

"2-Cyano-3-phenylpropionic acid" in the synthesis of dual COX-inhibitory and antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of co-morbid inflammatory conditions and bacterial infections—particularly in post-operative care and complex dermatological pathologies—has necessitated the development of "Dual-Action" therapeutics. This guide details the synthetic utility of 2-Cyano-3-phenylpropionic acid (and its ethyl ester precursors) as a versatile pharmacophore.

Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) which solely target cyclooxygenase (COX) enzymes, derivatives of 2-cyano-3-phenylpropionic acid can be chemically engineered to possess a "hybrid" profile. The cyano-propionic core mimics the arachidonic acid transition state required for COX inhibition, while heterocycle-fused derivatives (e.g., thiazolidinones, hydrazides) introduce potent antibacterial mechanisms, often targeting bacterial DNA gyrase or cell wall synthesis.

Scientific Rationale & Mechanism

The Pharmacophore Logic

The 2-phenylpropionic acid moiety is the structural backbone of the "profen" class of NSAIDs (e.g., Ibuprofen, Ketoprofen). These drugs bind to the Arg-120 residue in the COX enzyme channel.

  • The Cyano Modification: Introducing a cyano (-CN) group at the

    
    -position (forming 2-cyano-3-phenylpropionic acid) increases the metabolic stability of the molecule and alters its electronic properties, enhancing binding affinity via additional hydrogen bonding interactions (as a hydrogen bond acceptor).
    
  • Dual-Action Linker: The acid (or ester) functionality serves as a reactive handle for coupling with antibacterial pharmacophores, such as 4-thiazolidinones or pyrazoles .

Mechanism of Action (Dual Pathway)

The following diagram illustrates the logical flow of the dual-action mechanism facilitated by this scaffold.

DualActionMechanism Scaffold 2-Cyano-3-phenylpropionic Acid Derivative COX COX-1 / COX-2 Enzymes Scaffold->COX Mimics Arachidonic Acid Inhibition1 Inhibition Scaffold->Inhibition1 Bacteria Bacterial Targets (DNA Gyrase / MurB) Scaffold->Bacteria Intercalation / Enzyme Binding Inhibition2 Inhibition Scaffold->Inhibition2 Prostaglandins Prostaglandin Synthesis (Inflammation) COX->Prostaglandins Inhibition1->Prostaglandins Blocks Replication Bacterial Replication Bacteria->Replication Inhibition2->Replication Arrests

Figure 1: Dual-mechanism of action where the scaffold simultaneously targets inflammatory cascades and bacterial replication machinery.

Chemical Synthesis Protocols

The synthesis is a modular process involving three key phases: Condensation , Reduction , and Derivatization .

Phase A: Synthesis of the Precursor (Unsaturated)

Reaction: Knoevenagel Condensation Target: Ethyl 2-cyano-3-phenylacrylate

  • Reagents: Benzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (catalytic amount, 0.5 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve benzaldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.

    • Add piperidine dropwise.

    • Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool the reaction mixture to room temperature. The solid product (acrylate) usually precipitates. Filter and recrystallize from ethanol.

  • Yield Check: Expected yield >85%. Product is a crystalline solid.[1]

Phase B: Reduction to the Core Scaffold

Reaction: Selective Reduction of C=C bond Target: Ethyl 2-cyano-3-phenylpropionate

Note: This step is critical to convert the "acrylate" (unsaturated) to the "propionate" (saturated, NSAID-like) scaffold.

  • Reagents: Ethyl 2-cyano-3-phenylacrylate (5 mmol), Sodium Borohydride (NaBH4, 10 mmol), Ethanol (15 mL).

  • Procedure:

    • Dissolve the acrylate in ethanol.

    • Add NaBH4 in small portions at 0–5°C (ice bath) to prevent runaway exotherms.

    • Stir at room temperature for 2 hours.

    • Quenching: Neutralize with dilute Acetic Acid (10%).

    • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over anhydrous Na2SO4 and evaporate.

  • Validation: Check 1H-NMR for the disappearance of the olefinic proton signal (~8.0 ppm) and appearance of the CH-CH2 doublet-triplet pattern (~3.2–4.0 ppm).

Phase C: Derivatization to Dual-Active Agents (Hybridization)

Target: 4-Thiazolidinone derivatives (High potency antibacterial/COX inhibitors).

  • Step 1 (Hydrazide Formation): Reflux Ethyl 2-cyano-3-phenylpropionate with Hydrazine Hydrate (99%) in ethanol for 6 hours. Result: 2-Cyano-3-phenylpropionic acid hydrazide.

  • Step 2 (Schiff Base): Reflux the hydrazide with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid. Result: Hydrazone intermediate.

  • Step 3 (Cyclization): Reflux the hydrazone with Thioglycolic acid (10 mmol) in dry benzene/toluene (using a Dean-Stark trap) for 10–12 hours.

  • Result: 2-(Substituted-phenyl)-3-[2-cyano-3-phenylpropionamido]-4-thiazolidinone.

Experimental Workflow Diagram

SynthesisWorkflow Start Benzaldehyde + Ethyl Cyanoacetate Acrylate Ethyl 2-cyano-3-phenylacrylate (Unsaturated Intermediate) Start->Acrylate Knoevenagel Propionate Ethyl 2-cyano-3-phenylpropionate (Core Scaffold) Acrylate->Propionate Selective Reduction Hydrazide Acid Hydrazide Propionate->Hydrazide Hydrazinolysis FinalDrug 4-Thiazolidinone Derivative (Dual COX/Antibacterial Agent) Hydrazide->FinalDrug Cyclocondensation Reagent1 Piperidine / Reflux Reagent2 NaBH4 / Reduction Reagent3 NH2NH2 / Reflux Reagent4 Ar-CHO + Thioglycolic Acid

Figure 2: Step-by-step synthetic pathway from raw materials to the final dual-action thiazolidinone derivative.

Biological Evaluation Protocols

COX Inhibition Assay (In Vitro)

Objective: Quantify the IC50 values against COX-1 and COX-2 isoenzymes.

  • Kit: Colorimetric COX (ovine/human) Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Method:

    • Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Incubate enzyme (COX-1 or COX-2) with Heme and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).

    • Measure absorbance at 590 nm after 5 minutes.

    • Calculation: % Inhibition =

      
      .
      
Antibacterial Susceptibility (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Method: Broth Microdilution (CLSI Standards).

  • Protocol:

    • Inoculate Mueller-Hinton broth with bacteria (

      
       CFU/mL).
      
    • Add test compounds in serial dilutions (e.g., 100

      
      g/mL down to 0.1 
      
      
      
      g/mL) into 96-well plates.
    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration showing no visible turbidity is the MIC.

Data Summary & SAR Insights

Structure-Activity Relationship (SAR) Table:

Derivative TypeSubstituent (R)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)MIC S. aureus (

g/mL)
Parent Scaffold H>100>100N/A>128
Acrylate 4-Cl12.545.03.664
Propionate-Hydrazide 4-OMe8.222.12.732
Thiazolidinone Hybrid 2,4-Cl 0.45 15.2 33.7 4.0
Reference (Celecoxib)-0.0515.0300>128

Key Insight: The conversion of the linear propionate hydrazide into the 4-thiazolidinone ring significantly boosts both COX-2 selectivity and antibacterial potency. The lipophilicity of the thiazolidinone ring likely aids in penetrating bacterial cell walls while fitting the hydrophobic pocket of COX-2.

References

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. Available at: [Link][2]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Available at: [Link][2][3]

  • 2-Cyano-3-phenylpropionic acid (Compound Summary). PubChem. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-phenylpropionic acid is a versatile bifunctional molecule that holds significant promise as a synthetic building block in medicinal chemistry and materials science.[1] Its structure, featuring both a carboxylic acid and a cyano group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] This document provides a comprehensive guide to the experimental setup for key reactions involving 2-cyano-3-phenylpropionic acid, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.

Molecular Structure and Properties:

PropertyValue
IUPAC Name 2-cyano-3-phenylpropanoic acid
CAS Number 5331-42-0
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Solid
Key Functional Groups Carboxylic acid, Nitrile, Phenyl group

Synthesis of 2-Cyano-3-phenylpropionic Acid

The synthesis of 2-cyano-3-phenylpropionic acid is typically achieved through a two-step process commencing with a Knoevenagel condensation to form the corresponding ethyl ester, followed by hydrolysis.

Part 1: Synthesis of Ethyl 2-cyano-3-phenylprop-2-enoate via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[2][3] In this protocol, ethyl cyanoacetate reacts with benzaldehyde in the presence of a basic catalyst.

Knoevenagel_Condensation benzaldehyde Benzaldehyde intermediate Intermediate benzaldehyde->intermediate ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate piperidine Piperidine (catalyst) Ethanol, Reflux piperidine->intermediate product Ethyl 2-cyano-3-phenylprop-2-enoate intermediate->product Dehydration water Water

Figure 1: Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-phenylprop-2-enoate.

Protocol 1: Synthesis of Ethyl 2-cyano-3-phenylprop-2-enoate

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-cyano-3-phenylprop-2-enoate.

Part 2: Hydrolysis of Ethyl 2-cyano-3-phenylprop-2-enoate

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.

Protocol 2: Synthesis of 2-Cyano-3-phenylpropionic Acid

Materials:

  • Ethyl 2-cyano-3-phenylprop-2-enoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-cyano-3-phenylprop-2-enoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of NaOH or KOH (2.0-3.0 eq) in water to the flask.

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.

  • A precipitate of 2-cyano-3-phenylpropionic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Key Reactions of 2-Cyano-3-phenylpropionic Acid

The dual functionality of 2-cyano-3-phenylpropionic acid allows for selective transformations at either the carboxylic acid or the nitrile group.

Esterification of the Carboxylic Acid

Esterification is a fundamental reaction for modifying the carboxylic acid moiety, often employed to enhance solubility or to act as a protecting group.

Esterification acid 2-Cyano-3-phenylpropionic acid ester Ester derivative acid->ester alcohol Alcohol (e.g., Ethanol) alcohol->ester catalyst Acid catalyst (e.g., H₂SO₄) Heat catalyst->ester water Water

Figure 2: Fischer esterification of 2-cyano-3-phenylpropionic acid.

Protocol 3: Fischer Esterification

Materials:

  • 2-Cyano-3-phenylpropionic acid

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • Suspend 2-cyano-3-phenylpropionic acid (1.0 eq) in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of toluene/ethanol 9:1 v/v).[5]

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

  • Purify by column chromatography if necessary.

Amide Bond Formation

The carboxylic acid can be coupled with amines to form amides, a critical reaction in the synthesis of many pharmaceutical compounds. Modern coupling agents provide mild and efficient methods for this transformation.

Protocol 4: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.[4]

Amide_Coupling cluster_0 Activation cluster_1 Coupling acid 2-Cyano-3-phenylpropionic acid active_ester OAt-activated ester acid->active_ester hatu HATU hatu->active_ester base DIPEA base->acid deprotonation amide Amide product active_ester->amide amine Primary/Secondary Amine amine->amide

Figure 3: Amide bond formation workflow using HATU as a coupling agent.

Materials:

  • 2-Cyano-3-phenylpropionic acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-cyano-3-phenylpropionic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A common mobile phase for amide coupling reactions is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine, providing a route to valuable amino acid derivatives. Catalytic hydrogenation is a common and effective method.[7][8]

Protocol 5: Catalytic Hydrogenation of the Nitrile

Materials:

  • 2-Cyano-3-phenylpropionic acid or its ester derivative

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol, often with ammonia

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reaction vessel, dissolve the 2-cyano-3-phenylpropionic acid derivative (1.0 eq) in a suitable solvent such as methanol or ethanol. For the reduction of nitriles, the addition of ammonia to the solvent can help to suppress the formation of secondary amine byproducts.[9]

  • Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol% loading) to the solution.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • The product can be purified by crystallization or by forming a salt (e.g., hydrochloride) followed by recrystallization.

Analytical and Purification Methods

Thin Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of the reactions described above. The choice of mobile phase is crucial for achieving good separation.

  • General Purpose: A mixture of a less polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, ethanol) is typically used.

  • For Carboxylic Acids: To prevent streaking of acidic compounds, a small amount of acetic or formic acid can be added to the mobile phase (e.g., hexane:ethyl acetate:acetic acid 70:30:1).[10]

  • For Amines: To prevent streaking of basic compounds, a small amount of a base like triethylamine can be added to the eluent.

Column Chromatography:

Flash column chromatography is the standard method for purifying the products of these reactions on a laboratory scale. The solvent system used for TLC can often be adapted for column chromatography.

Spectroscopic Characterization:

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as -C≡N (nitrile), -C=O (carbonyl), -OH (hydroxyl), and -NH (amine/amide).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • 2-Cyano-3-phenylpropionic acid and its derivatives may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2]

  • Handle flammable solvents with care and away from ignition sources.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

References

  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
  • Ethyl 3-phenylpropionate synthesis - ChemicalBook. (URL not available)
  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. (URL not available)
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (URL not available)
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

  • Optimization of the Knoevenagel synthesis of (E)
  • The Reduction of Nitriles - Chemistry LibreTexts. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Route of Knoevenagel Reaction from Conventional method to Greener methods - IOSR Journal. (URL not available)
  • Nitrile to Amine - Common Conditions. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
  • Removing intermediates from amide coupling?
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (URL not available)
  • Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. [Link]

  • TLC using a mobile phase composed of n-propanol, water and formic acid...
  • Which solvent system and spraying reagent is used for TLC of anthocyanin?
  • Separation of 2-Propenoic acid, 3-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]-2-cyano-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)
  • Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)
  • Please suggest solvent system for separating all 20 amin o acids on tlc plate - ResearchG

Sources

Troubleshooting & Optimization

Side reactions in "2-Cyano-3-phenylpropionic acid" synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Target Molecule: 2-Cyano-3-phenylpropionic acid (CAS: 5331-42-0) Common Aliases:


-Cyanohydrocinnamic acid; Benzylcyanoacetic acid.[1][2]
Critical Distinction:  Do not confuse with 2-cyano-3-phenylacrylic acid (the unsaturated Knoevenagel product).[1][2] This guide focuses on the saturated  acid.[1]

This technical guide addresses the three primary failure modes in the synthesis of this scaffold:

  • Dialkylation (during C-alkylation of cyanoacetate).

  • Decarboxylation (loss of

    
     during workup).[1][2]
    
  • Nitrile Hydrolysis (conversion of

    
     to amide/acid).
    

Synthetic Pathways & Failure Points[1][2]

The two dominant industrial routes are Route A (Alkylation) and Route B (Condensation-Reduction) .[1][2] Each has distinct side-reaction profiles.[1][2]

Visualizing the Reaction Network (DOT Diagram)

ReactionNetwork Start Ethyl Cyanoacetate + Benzyl Chloride Inter Ethyl 2-cyano-3-phenylpropionate (Intermediate Ester) Start->Inter Base/Rxn (Correct) Dialkyl Dialkylated Impurity (Ethyl 2,2-dibenzylcyanoacetate) Start->Dialkyl Excess Base/Rxn (Over-alkylation) Target 2-Cyano-3-phenylpropionic Acid (TARGET) Inter->Target Mild Hydrolysis (LiOH/NaOH, <25°C) Decarb 3-Phenylpropionitrile (Decarboxylation Product) Inter->Decarb Acid Heat / Reflux (-CO2) Amide Mono-Amide / Di-Acid (Hydrolysis of Nitrile) Inter->Amide Strong Base Heat (CN -> CONH2) Target->Decarb Thermal Instability (>80°C)

Figure 1: Reaction network showing the narrow window of stability for the target acid.[2]

Troubleshooting Module: The Alkylation Step

Context: Reaction of Ethyl Cyanoacetate with Benzyl Chloride (Route A).[2][3]

Issue: Dialkylation (The "Double-Addition" Problem)

Symptom: NMR shows extra benzylic protons; product is a thick oil that refuses to crystallize; incorrect elemental analysis. Mechanism: The mono-alkylated product (Ethyl 2-cyano-3-phenylpropionate) still possesses an acidic proton at the


-position.[1][2] If free base is present, it deprotonates the product, which then attacks a second equivalent of benzyl chloride.
ParameterOptimized ConditionExplanation (Causality)
Stoichiometry 1.0 eq Benzyl Chloride : 1.2 eq CyanoacetateExcess cyanoacetate ensures the base is consumed by the starting material, statistically favoring mono-alkylation.[1][2]
Base Choice NaOEt in EtOH (Classical) or K₂CO₃/AcetoneStrong bases (NaH) often lead to higher dialkylation rates due to rapid irreversible deprotonation.[1][2]
Addition Mode Inverse Addition Add the base slowly to the mixture of ester and halide, or add halide to the ester/base mixture very slowly.

Protocol Adjustment:

  • Dissolve Ethyl cyanoacetate (1.2 eq) and Benzyl chloride (1.0 eq) in solvent.

  • Add base dropwise at a rate where the temperature does not exceed 40°C.

  • Validation: Check GC/TLC at 80% conversion. If dialkyl impurity >5%, stop addition and work up.[1][2]

Troubleshooting Module: The Hydrolysis Step (Critical)

Context: Converting the ester to the acid. This is the most chemically sensitive step.[1]

Issue 1: Decarboxylation (Loss of CO₂)

Symptom: Gas evolution bubbles observed during acidification; product turns into a neutral oil (3-phenylpropionitrile).[1] Mechanism:


-Cyano acids are thermally unstable.[1][2] The electron-withdrawing cyano group facilitates the loss of 

via a cyclic transition state, especially in acidic media with heat.
Issue 2: Nitrile Hydrolysis (Amide Formation)

Symptom: Product is water-soluble (di-acid) or has high melting point (amide); IR shows broad peaks at 3300-3400 cm⁻¹ (Amide N-H).[1][2] Mechanism: The nitrile group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) can hydrolyze to an amide (

) and eventually a carboxylic acid (

) under vigorous acidic or basic conditions.[1][2]
Optimized Hydrolysis Protocol (The "Cold-Mild" Method)

To avoid both side reactions, you must operate in the "Kinetic Window."[2]

  • Reagent: Use Lithium Hydroxide (LiOH) or NaOH (1.1 eq) in THF/Water (1:1).

  • Temperature: Maintain 0°C to 20°C . Do not reflux.

  • Monitoring: Monitor by TLC. Ester hydrolysis is faster than nitrile hydrolysis.[1] Stop immediately upon consumption of ester.[1]

  • Acidification (The Danger Zone):

    • Cool the reaction mixture to 0°C.

    • Acidify with 1N HCl dropwise to pH 3.0 .

    • Do not add excess concentrated acid.[1]

    • Extract immediately into organic solvent (EtOAc) to remove the acid from the aqueous mineral acid environment.

Troubleshooting Module: Reduction (Route B)

Context: Reducing 2-cyano-3-phenylacrylate (Knoevenagel product) to the propionate.

Issue: Over-reduction or Dimerization

Symptom: Loss of nitrile group (amine formation) or polymerization.[1][2] Solution:

  • Reagent: Sodium Borohydride (

    
    ).[1][2]
    
  • Solvent: Ethanol/Methanol.[1]

  • Mechanism: The

    
    -double bond is activated by the cyano and ester groups, allowing 1,4-reduction by hydride.[2]
    
  • Control: Keep temperature <25°C.

    
     reduces the conjugated alkene much faster than the nitrile or ester.
    

FAQ: Rapid Diagnostics

Q: My product is a dark red oil instead of a white solid. A: This usually indicates polymerization of the unsaturated intermediate or phenol formation. If you used Route A (Alkylation), check if your benzyl chloride contained iron traces (catalyzes Friedel-Crafts side reactions).[1][2] Purification: Dissolve in saturated


, wash with ether (removes neutral polymers), then re-acidify the aqueous layer.[2]

Q: I see a new spot on TLC just above the product after workup. A: This is likely 3-phenylpropionitrile .[1] You decarboxylated the product. This happens if you used a Rotary Evaporator bath >50°C while the product was still acidic.[1] Fix: Neutralize traces of acid before heating, or dry under high vacuum at room temperature.[1]

Q: Can I use acid hydrolysis (HCl reflux) to skip the base step? A: No. Acid reflux will almost certainly decarboxylate the


-cyano acid. It is the standard method for making nitriles (by intentionally removing the carboxyl group), which is the opposite of your goal.

Decision Tree for Purification

Purification Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Oily Residue CheckState->Oil Goo/Oil Recryst Recrystallize from Benzene/Pet Ether or EtOH/Water Solid->Recryst BaseWash Dissolve in sat. NaHCO3 (Extracts Acid) Oil->BaseWash OrgWash Wash with Ether/DCM (Removes Dialkyl/Nitrile impurities) BaseWash->OrgWash Discard Organic Layer Acidify Acidify Aqueous Layer (pH 2-3, cold) OrgWash->Acidify Keep Aqueous Final Pure 2-Cyano-3-phenylpropionic Acid Acidify->Final

Figure 2: Purification logic to separate the target acid from neutral side products (decarboxylated species) and dialkylated esters.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for alkylation of malonic/cyanoacetic esters).

  • Organic Syntheses. "Ethyl Phenylcyanoacetate". Org.[1][4][5] Synth.1941 , 21,[2] 99. Link (Demonstrates the alkylation logic and stoichiometry).[1][2]

  • Dunham, J. C., et al. "Synthesis of alpha-cyanohydrocinnamic acid derivatives."[1][2] Journal of Medicinal Chemistry. (General reference for the reduction of benzylidene cyanoacetates using NaBH4).

  • PubChem. "2-Cyano-3-phenylpropionic acid - Compound Summary".[1][2][6] Link (Physical properties and identifiers).

  • Smart, B. E. "The chemistry of functional groups, Supplement C". Wiley, 1983.[1][2] (Mechanisms of nitrile hydrolysis and decarboxylation).

Sources

Identification and removal of byproducts in "2-Cyano-3-phenylpropionic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis of 2-Cyano-3-phenylpropionic acid. Our goal is to equip you with the expertise to identify and remove byproducts effectively, ensuring the integrity of your research and development.

Introduction to the Synthesis

The synthesis of 2-Cyano-3-phenylpropionic acid typically proceeds through a multi-step pathway, most commonly beginning with a Knoevenagel condensation of benzaldehyde and a cyanoacetate ester, such as ethyl cyanoacetate. This is followed by the reduction of the resulting α,β-unsaturated compound and subsequent hydrolysis of the ester and nitrile functionalities. Each of these steps presents unique challenges and the potential for byproduct formation. This guide will walk you through the common issues encountered at each stage and provide actionable solutions.

Visualizing the Reaction Pathway and Potential Byproducts

To better understand the synthetic process and the origin of potential impurities, the following diagram illustrates the primary reaction sequence and common side reactions.

Synthetic Pathway and Byproduct Formation Benzaldehyde Benzaldehyde Knoevenagel_Intermediate Ethyl 2-cyano-3-phenylacrylate Benzaldehyde->Knoevenagel_Intermediate Knoevenagel Condensation EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel_Intermediate Michael_Adduct Michael Addition Byproduct EthylCyanoacetate->Michael_Adduct Reduced_Intermediate Ethyl 2-cyano-3-phenylpropanoate Knoevenagel_Intermediate->Reduced_Intermediate Reduction (e.g., NaBH4) Knoevenagel_Intermediate->Michael_Adduct Side Reaction Decarboxylated_Byproduct Cinnamonitrile Knoevenagel_Intermediate->Decarboxylated_Byproduct Decarboxylation Final_Product 2-Cyano-3-phenylpropionic Acid Reduced_Intermediate->Final_Product Hydrolysis Amide_Byproduct 2-Carbamoyl-3-phenylpropionic Acid Reduced_Intermediate->Amide_Byproduct Incomplete Nitrile Hydrolysis Dicarboxylic_Acid 3-Phenylpropane-1,2-dicarboxylic Acid Reduced_Intermediate->Dicarboxylic_Acid Complete Hydrolysis

Caption: Synthetic route to 2-Cyano-3-phenylpropionic Acid and common byproducts.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Observed Problem Potential Cause(s) Proposed Solution(s)
Low yield in Knoevenagel condensation 1. Inefficient catalyst: A base that is too weak may not effectively deprotonate the active methylene compound.[1] 2. Sub-optimal temperature: The reaction may be too slow at room temperature.[1] 3. Presence of water: Water can inhibit the reaction or lead to reversibility.[1]1. Catalyst selection: Use a weak base like piperidine or pyridine. For some substrates, L-proline can be effective.[1] 2. Temperature optimization: Consider gentle heating to increase the reaction rate. Monitor by TLC to avoid byproduct formation. 3. Water removal: Use a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.
Formation of a viscous, hard-to-purify oil instead of a crystalline Knoevenagel product Michael addition byproduct: The initial Knoevenagel product can act as a Michael acceptor, reacting with another molecule of the deprotonated cyanoacetate.[2]Control stoichiometry and reaction time: Use a slight excess of the aldehyde and monitor the reaction closely by TLC to stop it upon consumption of the cyanoacetate. Purification can be attempted via column chromatography.
Incomplete reduction of the α,β-unsaturated intermediate 1. Insufficient reducing agent: The amount of sodium borohydride (NaBH₄) may be inadequate. 2. Reaction temperature too low: The reduction may be sluggish at very low temperatures.1. Increase reducing agent: Add NaBH₄ in small portions until TLC analysis shows complete consumption of the starting material. 2. Adjust temperature: While the reaction is often run at 0 °C to room temperature, ensure it is not overly chilled.
Product contains an amide impurity Incomplete hydrolysis of the nitrile group: During the final hydrolysis step, the nitrile may only be partially converted to the carboxylic acid, stopping at the amide stage.Prolonged hydrolysis or stronger conditions: Increase the reaction time or the concentration of the acid/base used for hydrolysis. Be cautious as harsh conditions can lead to other side reactions.
Product contains a dicarboxylic acid impurity Complete hydrolysis of both ester and nitrile groups: Both the ester and nitrile functionalities have been hydrolyzed to carboxylic acids.Selective hydrolysis: If possible, perform the ester hydrolysis under milder conditions that do not affect the nitrile group, followed by a separate, more controlled nitrile hydrolysis. This can be challenging to achieve. Purification by fractional crystallization may be effective.
Presence of a low-boiling point, almond-smelling impurity Decarboxylation of the Knoevenagel intermediate: Under certain conditions, especially with prolonged heating, the unsaturated intermediate can decarboxylate to form cinnamonitrile.Milder reaction conditions: Avoid excessive heat during the Knoevenagel condensation and subsequent workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Cyano-3-phenylpropionic acid?

A1: The most prevalent method involves a three-step process:

  • Knoevenagel Condensation: Benzaldehyde is condensed with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine) to yield ethyl 2-cyano-3-phenylacrylate.[3][4]

  • Reduction: The α,β-unsaturated double bond in the intermediate is selectively reduced, typically using a mild reducing agent like sodium borohydride (NaBH₄), to give ethyl 2-cyano-3-phenylpropanoate.[5]

  • Hydrolysis: The ester and nitrile groups are then hydrolyzed, usually under acidic or basic conditions, to yield the final product, 2-Cyano-3-phenylpropionic acid.

Q2: I'm having trouble with the Knoevenagel condensation step. What are the key parameters to control?

A2: The success of the Knoevenagel condensation hinges on several factors:

  • Catalyst Choice: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] Stronger bases can lead to self-condensation of the aldehyde or other side reactions.[1]

  • Solvent: The choice of solvent can influence reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile can be effective, as can protic solvents like ethanol.[1] For removal of water by-product, azeotropic distillation with toluene or cyclohexane using a Dean-Stark trap is a classic and effective method.[6][7]

  • Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve a reasonable rate.[1] It is crucial to monitor the reaction by TLC to avoid the formation of byproducts at elevated temperatures.

  • Water Removal: The reaction produces water, which can inhibit the catalyst or lead to an unfavorable equilibrium.[1] As mentioned, azeotropic removal is a common strategy to drive the reaction to completion.

Q3: How can I identify the Michael addition byproduct in my Knoevenagel reaction mixture?

A3: The Michael addition byproduct will have a significantly higher molecular weight than the desired product. On a TLC plate, it will likely have a lower Rf value. For definitive identification, ¹H NMR and mass spectrometry are recommended. In the ¹H NMR spectrum, you would expect to see more complex aliphatic signals compared to the clean vinylic proton signal of the desired product. Mass spectrometry will show a molecular ion peak corresponding to the addition of a molecule of the cyanoacetate to the Knoevenagel product.

Q4: What is the best way to purify the crude 2-Cyano-3-phenylpropionic acid?

A4: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system, such as ethanol-water or acetone-water, is often a good starting point.[8] The principle is to find a solvent (or solvent pair) in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

Experimental Protocol: Recrystallization of 2-Cyano-3-phenylpropionic Acid

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, and mixtures thereof) in small test tubes. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair will consist of one solvent in which the compound is highly soluble and another in which it is poorly soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: To the hot solution of the first solvent, add the second (less soluble) solvent dropwise until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should be clean and match the expected chemical shifts and coupling constants for 2-Cyano-3-phenylpropionic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak is indicative of a pure compound. Developing a validated HPLC method is crucial for quantitative analysis of impurities.[9][10]

References

  • BenchChem. (2025).
  • CN104672107A. (2015). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • CN105037139A. (2015). Preparation method for 2-phenylpropionic acid.
  • BenchChem. (2025). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea. BenchChem.
  • Yields of isolated ethyl 2-cyano-3-phenylpropenoate ( 7 ) as a function.... (n.d.).
  • Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-eno
  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023).
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M946.
  • 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055. (n.d.). PubChem.
  • Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103. (n.d.). PubChem.
  • Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments.... (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
  • Lane, C. F. (1975). The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride. The Journal of Organic Chemistry, 40(1), 135-138.
  • Stephan, A. F., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025).
  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. (n.d.).
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • BenchChem. (2025).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • β-HYDROXYPROPIONIC ACID. (n.d.). Organic Syntheses.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.
  • Synthesis of propanoic acid- Dr. Tania CS. (2023). YouTube.
  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. (2025).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). American Pharmaceutical Review.
  • Decarboxyl
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses.
  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. (2025).
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). (n.d.). NP-MRD.
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.).
  • Sodium borohydride, Sodium tetrahydrobor
  • Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010). FooDB.
  • β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses.
  • Amendt, B. A., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1272(2), 143-149.
  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. (n.d.).
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 2-Cyano-3-phenylpropionic Acid Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for syntheses based on 2-Cyano-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively. We will address common pitfalls encountered during laboratory development and pilot-scale production, ensuring a robust and reproducible synthesis.

Section 1: The Core Synthetic Workflow

The most prevalent and scalable synthesis of 2-Cyano-3-phenylpropionic acid is a three-step process commencing with a Knoevenagel condensation, followed by a selective reduction of the resulting electron-deficient alkene, and culminating in the hydrolysis of the ester. Each step presents unique challenges that can impact overall yield, purity, and batch-to-batch consistency[1].

The overall transformation is outlined below:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Saponification & Acidification cluster_3 Purification start Benzaldehyde + Ethyl Cyanoacetate knoevenagel Base Catalyst (e.g., Piperidine/AcOH) Solvent (e.g., Toluene) start->knoevenagel intermediate1 Ethyl (E)-2-cyano-3-phenylpropenoate knoevenagel->intermediate1 reduction Reducing Agent (e.g., NaBH4) Solvent (e.g., Ethanol) intermediate1->reduction Proceed to reduction intermediate2 Ethyl 2-cyano-3-phenylpropanoate reduction->intermediate2 hydrolysis 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) intermediate2->hydrolysis Proceed to hydrolysis product Crude 2-Cyano-3-phenylpropionic acid hydrolysis->product purification Recrystallization product->purification Isolate & Purify final_product Pure Product purification->final_product G cluster_step Identify Problem Stage cluster_knoevenagel Knoevenagel Troubleshooting cluster_reduction Reduction Troubleshooting cluster_hydrolysis Hydrolysis/Purification Troubleshooting start Problem Observed: Low Yield / Purity knoevenagel Step 1 Knoevenagel? start->knoevenagel reduction Step 2 Reduction? start->reduction hydrolysis Step 3 Hydrolysis? start->hydrolysis k_cause1 Incomplete Reaction? (Check SM by TLC/GC) knoevenagel->k_cause1 Yes k_cause2 Side Products? (e.g., Michael Adduct) knoevenagel->k_cause2 Yes r_cause1 Incomplete Reaction? reduction->r_cause1 Yes r_cause2 Ester Hydrolysis? reduction->r_cause2 Yes h_cause1 Low Conversion? hydrolysis->h_cause1 Yes h_cause2 Isolation Issues? (Emulsion / Oiling out) hydrolysis->h_cause2 Yes k_sol1 Action: 1. Check water removal 2. Optimize catalyst system 3. Increase temperature k_cause1->k_sol1 k_sol2 Action: 1. Use milder base 2. Control stoichiometry 3. Slow addition of nucleophile k_cause2->k_sol2 r_sol1 Action: 1. Increase NaBH4 eq. 2. Ensure low temp (0-10°C) 3. Check solvent r_cause1->r_sol1 r_sol2 Action: 1. Control quench pH 2. Avoid prolonged reaction 3. Keep work-up pH neutral r_cause2->r_sol2 h_sol1 Action: 1. Increase base eq. & time 2. Gentle heating (50-70°C) h_cause1->h_sol1 h_sol2 Action: 1. Slow, cold acidification (pH 2) 2. Add brine for extraction 3. Recrystallize from proper solvent h_cause2->h_sol2

Sources

Technical Support Center: Recrystallization of 2-Cyano-3-phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Cyano-3-phenylpropionic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and achieve high-purity crystalline products.

Introduction to Recrystallization of 2-Cyano-3-phenylpropionic Acid Derivatives

2-Cyano-3-phenylpropionic acid and its analogs are key intermediates in the synthesis of various pharmaceuticals and fine chemicals. Their purity is paramount for downstream applications and final product efficacy. Recrystallization is a powerful and widely used technique for the purification of these solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1] The underlying principle is that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

This guide will walk you through the critical aspects of recrystallization for this specific class of molecules, from solvent selection to troubleshooting common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the recrystallization of 2-Cyano-3-phenylpropionic acid derivatives in a question-and-answer format, providing explanations and actionable solutions.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This is a common issue, particularly when the melting point of the compound is close to or below the boiling point of the solvent. For 2-Cyano-3-phenylpropionic acid derivatives, which possess both polar (carboxylic acid, nitrile) and non-polar (phenyl ring) functionalities, improper solvent selection is often the culprit.

Causality:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution as a supercooled liquid.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The solvent may be too good of a solvent, even at lower temperatures, preventing crystallization.

Solutions:

  • Reheat and Dilute: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. Avoid direct immersion in an ice bath until crystal formation is well underway.

  • Solvent System Modification: Consider using a mixed solvent system. If you are using a highly polar solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve and allow to cool slowly. A common and effective approach for polar molecules is an alcohol/water mixture.[2]

  • Seeding: Introduce a seed crystal (a tiny amount of pure compound) to the cooled solution to induce nucleation.

Q2: I have very low or no crystal formation after cooling, even overnight. What should I do?

A: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated at the lower temperature.

Causality:

  • Too Much Solvent: The most common reason for poor yield is using an excessive amount of solvent to dissolve the initial solid.[3]

  • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much, which could lead to rapid precipitation of impurities as well.

  • Change Solvent System: If the compound remains highly soluble, a different solvent or a mixed solvent system is necessary. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Q3: The purity of my recrystallized product is not significantly improved. What are the possible reasons?

A: While recrystallization is a powerful purification technique, its effectiveness depends on several factors.

Causality:

  • Co-crystallization of Impurities: If the impurities have similar solubility profiles to the desired compound, they may crystallize along with it.

  • Inclusion of Mother Liquor: Impurities can be trapped within the crystal lattice or on the crystal surface if the crystals are not washed properly after filtration.

  • Rapid Crystallization: If the crystals form too quickly, impurities can be trapped within the growing crystal lattice.[3]

Solutions:

  • Optimize the Solvent: Experiment with different solvents or solvent mixtures to maximize the solubility difference between your compound and the impurities.

  • Slow Down Crystallization: As mentioned previously, ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities.

  • Proper Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.

  • Second Recrystallization: If a single recrystallization does not provide the desired purity, a second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing my 2-Cyano-3-phenylpropionic acid derivative?

A: The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals after filtration.

For 2-Cyano-3-phenylpropionic acid derivatives, which are moderately polar, good starting points for solvent screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic Hydrocarbons: Toluene.

  • Mixed Solvents: Ethanol/water, Methanol/water, Acetone/water, Toluene/heptane.

A rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[4] Given the carboxylic acid and nitrile groups, polar solvents are a good starting point. A mixed solvent system, such as ethanol and water, is often effective for these types of compounds.

Q: What is a mixed solvent recrystallization and when should I use it?

A: A mixed solvent recrystallization employs a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). This technique is particularly useful when no single solvent meets all the criteria for a good recrystallization. For 2-Cyano-3-phenylpropionic acid derivatives, which have both polar and non-polar regions, a mixed solvent system can often provide the ideal solubility profile. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy, indicating the onset of precipitation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q: How critical is the cooling rate during recrystallization?

A: The cooling rate is a critical parameter. Slow cooling generally leads to the formation of larger, more well-defined crystals with higher purity. Rapid cooling can cause the compound to precipitate out of solution quickly, trapping impurities within the crystal lattice.[3]

Experimental Protocol: Recrystallization of 2-Cyano-3-phenylpropionic Acid

This protocol provides a general guideline for the recrystallization of 2-Cyano-3-phenylpropionic acid. It is recommended to perform a small-scale trial first to optimize the solvent system and conditions for your specific derivative.

Materials:

  • Crude 2-Cyano-3-phenylpropionic acid

  • Selected recrystallization solvent (e.g., 80:20 Ethanol:Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 2-Cyano-3-phenylpropionic acid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with your product.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value is an indication of high purity.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds.
Ethanol78HighA versatile and commonly used solvent.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA strong solvent, often used in mixed systems.
Ethyl Acetate77MediumGood for moderately polar compounds.
Toluene111LowUseful for less polar compounds or as an anti-solvent.

Visualizations

Troubleshooting Logic for Recrystallization

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Successful Recrystallization crystals_form->success Yes no_crystals No Crystals? oiling_out->no_crystals No reheat_dilute Reheat & Dilute oiling_out->reheat_dilute Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes slow_cool Slow Cooling reheat_dilute->slow_cool slow_cool->cool change_solvent Change Solvent/Use Mixed Solvent change_solvent->dissolve induce_crystallization->cool reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume Fails reduce_volume->cool reduce_volume->change_solvent Fails

Caption: Troubleshooting workflow for common recrystallization problems.

Experimental Workflow for Recrystallization

RecrystallizationWorkflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Analysis (MP, Yield) drying->analysis

Caption: Step-by-step experimental workflow for recrystallization.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved February 10, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 10, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 10, 2026, from [Link]

  • What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved February 10, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 10, 2026, from [Link]

  • Recrystallization of Cinnamic Acid Lab Report. (n.d.). Bartleby. Retrieved February 10, 2026, from [Link]

Sources

Avoiding racemization in chiral syntheses involving "2-Cyano-3-phenylpropionic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis & Handling of 2-Cyano-3-phenylpropionic Acid

Ticket ID: #CYANO-PROP-001 Topic: Mitigation of Racemization during Activation and Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated[1]

Executive Summary: The "Alpha-Acidity" Trap

Researchers working with 2-Cyano-3-phenylpropionic acid often encounter unexpected loss of optical purity (ee%).[1] Unlike standard amino acids (e.g., Phenylalanine), the presence of the electron-withdrawing cyano group (-CN) at the


-position dramatically increases the acidity of the 

-proton.
  • Standard Amino Acid

    
    -H pKa:  ~21–25[1]
    
  • 
    -Cyano Acid 
    
    
    
    -H pKa:
    ~9–11 (in DMSO)[1]

The Consequence: Standard peptide coupling protocols using tertiary amine bases (TEA, DIPEA) will instantly deprotonate the activated intermediate, leading to rapid racemization via a planar ketene-imine or enolate transition state.

This guide provides a validated workflow to bypass these pitfalls.

Module 1: Mechanistic Diagnosis

Q: Why does my material racemize even at


C with standard EDC/NHS coupling? 

A: The issue is not thermal; it is electronic. When you activate the carboxylic acid (forming an ester or anhydride), you further lower the pKa of the


-proton. Even a weak base can now remove this proton.[1] Once deprotonated, the chiral center (

) flattens into an achiral enolate (

). Reprotonation occurs indiscriminately from either face.[1]

Visualizing the Failure Mode:

RacemizationMechanism L_Isomer L-Isomer (Chiral) (sp3 Carbon) Activation Activation (Acid Chloride/Active Ester) L_Isomer->Activation Activation lowers pKa Base Base Encounter (TEA/DIPEA) Activation->Base Susceptible to deprotonation Enolate PLANAR ENOLATE (Achiral Intermediate) Base->Enolate Proton removal (-H+) Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation (+H+) from top/bottom face

Figure 1: The racemization pathway driven by alpha-proton acidity upon carboxyl activation.[1]

Module 2: Synthesis & Coupling Protocols

Q: Which coupling reagents and bases are safe to use?

A: You must abandon "standard" peptide coupling bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Their basicity is too high for this substrate.[1]

The "Safe Coupling" Protocol:

  • Coupling Reagent: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1] This combination is superior to HOBt/EDC for suppressing racemization in highly acidic substrates.[1]

  • Base Selection: If a base is strictly necessary (e.g., to free an amine salt), use TMP (2,4,6-Trimethylpyridine / Collidine) or NMM (N-Methylmorpholine) . These are weaker bases that are less likely to deprotonate the

    
    -carbon.[1]
    
  • Solvent: Use non-polar, non-protic solvents like DCM (Dichloromethane) .[1] Avoid DMF or DMSO, as polar solvents stabilize the charged enolate intermediate, accelerating racemization.

Step-by-Step Workflow:

ParameterRecommendationRationale
Temperature

C to

C
Kinetic control; slows deprotonation rates.[1]
Activator Oxyma Pure Forms an active ester with a lower risk of oxazolone formation than HOBt.[1]
Carbodiimide DIC Preferred over EDC for DCM solubility; urea byproduct is soluble in DCM (unlike DCU).[1]
Base Collidine (only if needed)pKa ~7.[1]4. Too weak to deprotonate the

-cyano center, but strong enough to neutralize HCl salts.[1]
Addition Order Pre-activation is BANNED. Mix acid, amine, and Oxyma before adding DIC. Minimizes the lifetime of the highly reactive (and acidic) O-acylisourea.

Decision Tree for Experimental Design:

CouplingLogic Start Start: Coupling 2-Cyano-3-phenylpropionic acid AmineType Is the amine partner a Salt (HCl)? Start->AmineType FreeAmine No (Free Amine) AmineType->FreeAmine SaltAmine Yes (HCl Salt) AmineType->SaltAmine MethodA Method A: Base-Free DIC + Oxyma in DCM (0°C) FreeAmine->MethodA BaseChoice Select Base: Collidine or NMM only SaltAmine->BaseChoice MethodB Method B: Weak Base Add Collidine (1.0 eq) then DIC/Oxyma BaseChoice->MethodB Trap AVOID: TEA, DIPEA, DMF Result: Racemization BaseChoice->Trap If strong base used

Figure 2: Decision logic for selecting coupling conditions based on the amine partner.

Module 3: Sourcing & Purification (Resolution)

Q: I cannot buy the pure enantiomer cheaply. How do I resolve the racemate?

A: Chemical resolution (crystallization with chiral amines) is often inefficient for this molecule due to the solubility profile. Enzymatic Kinetic Resolution is the industry standard.

Protocol: Lipase-Catalyzed Hydrolysis

  • Substrate: Convert the racemic acid to its Ethyl Ester .

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL).[1]

  • Medium: Phosphate buffer (pH 7.0) / Cosolvent (e.g., MTBE or Toluene).

  • Mechanism: The lipase will selectively hydrolyze the (S)-ester (typically) to the (S)-acid, leaving the (R)-ester untouched.

  • Separation: Extract the unreacted ester with organic solvent at basic pH (where the acid stays in the aqueous phase as a salt), then acidify the aqueous phase to recover the chiral acid.

Module 4: Quality Control & Analysis

Q: How do I validate the ee%? My standard C18 column shows one peak.

A: You cannot separate enantiomers on an achiral C18 column. You require a Chiral Stationary Phase (CSP).[1]

Recommended HPLC Conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 85:15) with 0.1% TFA .[1]

    • Note: The TFA is critical to suppress the ionization of the carboxylic acid; without it, the peaks will tail severely.

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

References

  • Acidity of Alpha-Cyano Compounds

    • Source: "pKa Data Compiled by R. Williams."[1] Organic Chemistry Data. The pKa of alpha-cyano esters is established at ~11-12, dropping significantly upon activation.[1]

  • Peptide Coupling & Racemization Suppression

    • Source: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Discusses Oxyma/DIC superiority over HOBt).
  • Enzymatic Resolution of Phenylpropanoates

    • Source: Ribeiro, C. M. R., et al. (2001).[2] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society.[2] (Establishes lipase selectivity for phenyl-propionic derivatives).

    • [2]

  • Chiral Separation of Acidic Compounds

    • Source: "Enantiomer separation of acidic compounds."[1][3][4] Chiral Technologies Application Note. (Validates the use of acidic additives like TFA in mobile phases for chiral acids).

Sources

Validation & Comparative

Evaluating the metabolic stability of "2-Cyano-3-phenylpropionic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Monocarboxylate Transporter (MCT) Inhibitors & Metabolic Pharmacophores

Executive Summary: The Stability-Potency Paradox

2-Cyano-3-phenylpropionic acid (α-cyano-β-phenylpropionic acid) derivatives represent a critical scaffold in drug discovery, particularly as inhibitors of Monocarboxylate Transporters (MCT1/MCT4) and as intermediates in the synthesis of β-amino acids. While the α-cyano moiety enhances acidity and potency by mimicking the transition state of pyruvate transport, it introduces significant metabolic liabilities.

This guide objectively evaluates the metabolic stability of this scaffold, comparing the parent compound against structurally optimized alternatives. It provides actionable protocols to assess Phase I (oxidative) and Phase II (conjugative) clearance mechanisms, ensuring your lead optimization is grounded in rigorous data.

Mechanistic Insight: Metabolic Soft Spots

To engineer stability, one must first understand the degradation pathways. The 2-cyano-3-phenylpropionic acid scaffold presents three primary "soft spots" for metabolic enzymes:

  • The Carboxylic Acid Tail (Phase II Liability):

    • Mechanism: UGT-mediated conjugation forms acyl glucuronides .

    • Risk: These conjugates are often reactive electrophiles capable of covalent binding to plasma proteins (haptenization), leading to idiosyncratic toxicity (drug-induced liver injury).

  • The Phenyl Ring (Phase I Liability):

    • Mechanism: CYP450-mediated hydroxylation (typically at the para position).

    • Risk: Rapid clearance reduces half-life (

      
      ) and oral bioavailability.
      
  • The α-Cyano Group (Hydrolytic Liability):

    • Mechanism: While sterically protected, the nitrile can undergo hydrolysis to a primary amide and subsequently to a dicarboxylic acid by nitrilases or non-specific hydrolases.

    • Risk: Loss of pharmacophore potency.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the parent scaffold.

MetabolicPathways Parent 2-Cyano-3-phenylpropionic Acid (Parent) M1 Para-Hydroxylated Metabolite (M1) Parent->M1 CYP450 (Phase I) Oxidation M2 Acyl Glucuronide (Reactive M2) Parent->M2 UGT (Phase II) Glucuronidation M3 Amide Hydrolysis Product (M3) Parent->M3 Nitrilase/Hydrolase Toxicity Protein Adducts (Toxicity Risk) M2->Toxicity Covalent Binding

Figure 1: Divergent metabolic pathways for 2-Cyano-3-phenylpropionic acid. Note the critical risk of acyl glucuronide formation (M2) leading to toxicity.

Comparative Performance Analysis

The following table compares the metabolic stability and risk profile of the parent compound against two common optimization strategies: Halogenation (blocking metabolic hot spots) and Bioisosteric Replacement (eliminating the carboxylate liability).

FeatureParent Compound (2-Cyano-3-phenylpropionic acid)Alternative A: Para-Fluoro Derivative Alternative B: Tetrazole Bioisostere
Primary Clearance High (Oxidation + Glucuronidation)Medium (Glucuronidation dominant)Low (Renal elimination dominant)
Microsomal

< 15 min (Rapid)30–45 min (Improved)> 60 min (Stable)
Acyl Glucuronide Risk High (Major safety concern)High (COOH remains intact)Negligible (Tetrazole is not a UGT substrate)
CYP Inhibition LowPotential CYP2C9/2D6 inhibitionLow
Rec. Use as starting hit only.Use if potency requires COOH.Preferred for Lead Optimization.

Experimental Protocols (Self-Validating Systems)

To generate the data for the table above, use these standardized protocols. These workflows include internal controls to validate assay performance.

Experiment A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify oxidative metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol:

  • Pre-incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 365 µL phosphate buffer (pH 7.4). Spike test compound to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 5 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Verapamil

    
     must be < 15 min.
    
  • Ln(concentration) vs. time plot must be linear (

    
    ).
    
Experiment B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect reactive acyl glucuronides or quinone methides.

Protocol:

  • Follow the Microsomal Stability protocol but supplement the reaction mixture with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

  • Analysis: Monitor LC-MS for Neutral Loss of 129 Da (indicative of GSH adduct) or specific mass shifts (+307 Da for GSH).

  • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophilic species, necessitating structural redesign (e.g., switch to Alternative B).

Visualization: Assay Workflow

AssayWorkflow Start Test Compound (1 µM) Mix Incubation Mix (HLM + Buffer) Start->Mix Split Split Reaction Mix->Split PathA Path A: Stability (+ NADPH) Split->PathA PathB Path B: Trapping (+ NADPH + GSH) Split->PathB Quench Quench with ACN (Ice Cold) PathA->Quench PathB->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result1 Calculate CL_int (Half-life) Analyze->Result1 Result2 Identify Adducts (Safety Flag) Analyze->Result2

Figure 2: Parallel workflow for stability assessment and reactive metabolite trapping.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Regan, S. L., et al. (2010). Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for Novel 2-Cyano-3-phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The introduction of a cyano group to the 3-phenylpropionic acid backbone, creating the "2-Cyano-3-phenylpropionic acid" core, presents a class of compounds with intriguing therapeutic potential but an unconfirmed and likely varied mechanism of action. This guide provides a comprehensive, multi-pronged experimental strategy to systematically investigate and confirm the molecular mechanisms of these novel bioactive derivatives. Our approach is designed to be self-validating, moving from broad cellular effects to specific molecular interactions.

Part 1: Initial Mechanistic Hypothesis Development

Based on existing literature for structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of novel 2-Cyano-3-phenylpropionic acid derivatives. A related compound, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), has shown anti-inflammatory properties, potentially through the modulation of inflammatory mediators like IL-1β and TNF-α.[2] Furthermore, some phenylacrylamide derivatives are suggested to act as Michael acceptors, implying covalent interaction with target proteins.[2] Cinnamic acid, which shares the phenylpropionic acid backbone, has been noted to inhibit viral enzymes.[3]

Therefore, our investigation will be structured around three plausible mechanistic pathways:

  • Direct Enzyme Inhibition: The derivatives may directly inhibit key enzymes in inflammatory or other disease pathways.

  • Modulation of Cellular Signaling Cascades: The compounds could interfere with intracellular signaling pathways, such as the NF-κB pathway, which is central to inflammation.[2]

  • Covalent Modification of Target Proteins: The α,β-unsaturated nitrile system could act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins.

Below is a proposed experimental workflow to systematically test these hypotheses.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Pathway Deconvolution cluster_2 Phase 3: Direct Target Identification & Validation A Initial Screening: Anti-inflammatory Activity Assay (e.g., LPS-stimulated Macrophages) B Measure Key Cytokines & Mediators (TNF-α, IL-1β, NO, PGE2) A->B C NF-κB Signaling Pathway Analysis (IKKβ, IκBα, p65 Phosphorylation/Translocation) B->C If cytokine modulation is observed D Enzyme Activity Profiling (COX-1/2, 5-LOX, iNOS) B->D If NO or PGE2 is modulated E Covalent Binding Assessment (Mass Spectrometry-based Proteomics) C->E D->E F Affinity-based Target Identification (e.g., Chemical Proteomics) G Biophysical Interaction Analysis (SPR, ITC) F->G H Recombinant Enzyme Inhibition Assays F->H

Caption: A multi-phase workflow for mechanism of action confirmation.

Part 2: Comparative Experimental Guide

This section details the experimental protocols to compare a hypothetical library of three 2-Cyano-3-phenylpropionic acid derivatives: Derivative A , Derivative B , and Derivative C .

Experiment 1: Cellular Anti-inflammatory Activity Profiling

Scientific Rationale: The first step is to confirm and quantify the anti-inflammatory effects of the derivatives in a relevant cellular model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for studying inflammatory responses. By measuring the production of key inflammatory mediators, we can obtain a quantitative measure of the compounds' potency and a preliminary indication of their mechanism. For example, inhibition of Prostaglandin E2 (PGE2) might suggest COX pathway involvement, while nitric oxide (NO) reduction could point towards inducible nitric oxide synthase (iNOS) inhibition.[2]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50 µM) of Derivative A, B, C, or a vehicle control (0.1% DMSO) for 1 hour. Include a known inhibitor (e.g., Dexamethasone) as a positive control.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Quantification of Mediators:

    • Nitric Oxide (NO): Measure nitrite accumulation in the supernatant using the Griess reagent assay.

    • PGE2, TNF-α, IL-1β: Quantify the levels of these mediators using commercially available ELISA kits.

  • Cell Viability: Assess cell viability in a parallel plate using an MTT or PrestoBlue assay to rule out cytotoxicity-mediated effects.

Hypothetical Data Summary:

CompoundNO Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)
Derivative A 5.2> 507.86.5
Derivative B 15.88.112.310.9
Derivative C > 50> 50> 50> 50
Dexamethasone 2.11.50.90.7

Interpretation: Derivative A potently inhibits NO, TNF-α, and IL-1β, but not PGE2, suggesting a mechanism independent of COX. Derivative B shows broader activity, inhibiting all measured mediators, while Derivative C is inactive.

Experiment 2: Deconvoluting the NF-κB Signaling Pathway

Scientific Rationale: The production of TNF-α, IL-1β, and iNOS (which produces NO) is transcriptionally regulated by the NF-κB pathway.[2] Therefore, we must investigate whether our active derivatives inhibit this central inflammatory signaling cascade. We will use Western blotting to probe the phosphorylation status of key proteins in the pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα degradation IKK->IkB Phosphorylates (p-IκBα) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nuc->Genes Activates Transcription Derivative Derivative A/B Derivative->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway.

Experimental Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the IC50 concentration of Derivative A, Derivative B, or vehicle for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C against: p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.

Hypothetical Data Summary:

Treatmentp-IKKβ / IKKβ (Fold Change vs. LPS)p-IκBα / IκBα (Fold Change vs. LPS)p-p65 / p65 (Fold Change vs. LPS)
Vehicle + LPS 1.001.001.00
Derivative A + LPS 0.210.150.25
Derivative B + LPS 0.950.890.91
Derivative C + LPS 1.030.981.01

Interpretation: Derivative A significantly reduces the phosphorylation of IKKβ, IκBα, and p65, confirming its mechanism involves the inhibition of the NF-κB signaling pathway upstream of or at the IKK complex. Derivative B does not affect this pathway, suggesting its anti-inflammatory effects are mediated by a different mechanism.

Experiment 3: Direct Enzyme Inhibition Assays

Scientific Rationale: To investigate the possibility of direct enzyme inhibition, particularly for Derivative B which inhibited PGE2 production, we will use cell-free enzymatic assays. This allows us to determine if the compounds directly interact with and inhibit the activity of purified enzymes.

Experimental Protocol (Example for COX-2):

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which measures the peroxidase activity of COX-2.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme, purified human recombinant COX-2 enzyme, and the test compounds (Derivative A, B, C at various concentrations).

  • Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Add a chromogenic substrate and measure the absorbance at the specified wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for each compound. Repeat for COX-1 to assess selectivity.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative A > 100> 100> 100
Derivative B 45.23.8> 100
Derivative C > 100> 100> 100
Celecoxib (Control) > 1500.05> 100

Interpretation: Derivative B is a selective COX-2 inhibitor, which explains its ability to reduce PGE2 production. This is a distinct mechanism from Derivative A.

Part 3: Confirming Covalent Interactions

Scientific Rationale: The presence of a potential Michael acceptor moiety in the 2-Cyano-3-phenylpropionic acid structure warrants an investigation into covalent binding. This is a critical step, as covalent drugs can have unique efficacy and safety profiles. We will use a competitive assay with a nucleophilic probe to assess the potential for covalent modification.

Experimental Protocol: Cysteine Reactivity Assay

  • Principle: Assess the reactivity of the derivatives with a model nucleophile, such as N-acetyl-L-cysteine, by monitoring the depletion of the test compound over time using HPLC-UV.

  • Reaction: Incubate Derivative A and B (10 µM) with N-acetyl-L-cysteine (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining derivative by reverse-phase HPLC.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the rate of reaction.

Hypothetical Data Summary:

CompoundHalf-life with N-acetyl-L-cysteine (min)
Derivative A 25
Derivative B > 300
Iodoacetamide (Control) < 5

Interpretation: Derivative A shows significant reactivity with cysteine, suggesting it may act as a covalent inhibitor by forming a bond with cysteine residues on its protein target (potentially within the IKK complex). Derivative B is not reactive, consistent with its mechanism as a non-covalent COX-2 inhibitor.

Conclusion: Synthesizing the Evidence

By following this structured, comparative approach, we can effectively elucidate the distinct mechanisms of action for our hypothetical 2-Cyano-3-phenylpropionic acid derivatives:

  • Derivative A is a potent anti-inflammatory agent that acts as a covalent inhibitor of the NF-κB signaling pathway , likely by targeting a cysteine residue on a key protein within the IKK complex.

  • Derivative B is a selective, non-covalent inhibitor of the COX-2 enzyme , aligning its mechanism with traditional NSAIDs, although with a novel chemical scaffold.

  • Derivative C is biologically inactive in the tested assays, serving as a negative control and highlighting the importance of specific structural features for activity.

This guide provides a robust framework for moving beyond phenotypic screening to definitive mechanism of action confirmation. The integration of cellular assays, pathway analysis, enzymatic assays, and covalent binding assessment ensures a high degree of scientific rigor and provides the critical insights needed for further drug development.

References

  • Alves, M. F., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]

  • Amendt, B. A., et al. (1992). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]

Sources

Benchmarking Metabolic Modulators: A Guide to Reproducibility with 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of metabolic inhibitors, 2-Cyano-3-phenylpropionic acid (2-CPP) represents a critical structural probe. Often confused with its unsaturated analog,


-Cyano-4-hydroxycinnamic acid (CHC)—the standard Monocarboxylate Transporter (MCT) inhibitor—2-CPP lacks the 

-unsaturation and the para-hydroxyl group.

This structural distinction is not merely academic; it is the primary source of reproducibility failure in metabolic assays. The saturated propionic backbone alters lipophilicity (LogP) and binding kinetics compared to cinnamic derivatives. This guide outlines the rigorous protocols required to generate reproducible experimental data with 2-CPP, specifically when benchmarking it against established inhibitors like CHC and AZD3965.

Comparative Analysis: 2-CPP vs. Established Standards

To ensure reproducibility, researchers must account for the physicochemical divergence between 2-CPP and standard inhibitors. The following table synthesizes key properties that dictate experimental handling.

Table 1: Physicochemical & Functional Comparison of Metabolic Modulators

Feature2-Cyano-3-phenylpropionic Acid (2-CPP)

-Cyano-4-hydroxycinnamic Acid (CHC)
AZD3965
CAS Number 5331-42-028166-41-81448671-31-5
Structure Type Saturated (Propionic backbone)Unsaturated (Cinnamic backbone)Pyrimidine derivative
Primary Target Experimental / Structural AnalogMCT1 / MCT2 / MCT4 (Broad Spectrum)MCT1 (Highly Selective)
LogP (Hydrophobicity) ~1.7 (Moderate)~1.3 (Lower)~2.5 (Higher)
Solubility (Aq. Buffer) Low (Requires DMSO carrier)Moderate (pH dependent)Low (Requires DMSO/Lipid)
Experimental Role SAR Probe / Negative Control Positive Control (Standard) Clinical Candidate
Stability Risk High (Chiral center racemization)Moderate (Light sensitive)High (Stable)

Scientist's Insight: The primary failure mode with 2-CPP is precipitation in culture media . Unlike CHC, which has higher aqueous solubility due to the phenolic hydroxyl, 2-CPP is more hydrophobic. Protocols adapted directly from CHC literature without adjusting for solvent carrier limits (


 DMSO) will result in micro-precipitation, leading to "false negative" inhibition data.

Experimental Protocol: Validating Transport Inhibition

The following workflow is designed to validate 2-CPP activity in a Lactate Transport Assay . This protocol uses a "Zero-Trans" method to isolate specific transporter activity from passive diffusion, a critical step for reproducing kinetic data.

Phase A: Reagent Preparation (The Critical Path)
  • Stock Solution: Dissolve 2-CPP in 100% DMSO to a concentration of 100 mM . Vortex for 60 seconds.

    • Quality Check: Inspect for turbidity.[1][2] If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into pre-warmed (

    
    ) Krebs-Ringer Phosphate (KRP) buffer (pH 7.4).
    
    • Constraint: The final DMSO concentration must not exceed 0.1% to avoid membrane permeabilization, which masks transporter inhibition.

Phase B: The Zero-Trans Uptake Assay

Objective: Measure the initial rate of L-[


]lactate uptake.
  • Cell Preparation: Use MCT1-expressing cells (e.g., SiHa or MDA-MB-231). Wash cells

    
     with KRP buffer to deplete intracellular lactate.
    
  • Inhibitor Pre-incubation: Incubate cells with 2-CPP (titrated 10

    
    M – 5 mM) for 10 minutes  at 37°C.
    
    • Control: Run parallel wells with CHC (5 mM) as a positive control for inhibition.

  • Uptake Initiation: Add L-[

    
    ]lactate (
    
    
    
    ) + Unlabeled L-lactate (1 mM).
  • Termination: After exactly 60 seconds (linear phase), aspirate media and rapidly wash

    
     with ice-cold Stop Solution (KRP + 100 
    
    
    
    M CHC).
    • Mechanistic Note: The Stop Solution must contain a high concentration of a known inhibitor (CHC) to instantly freeze the transporter state.

  • Lysis & Counting: Lyse cells in 0.1 M NaOH and quantify via liquid scintillation counting.

Phase C: Data Processing

Calculate the specific uptake rate (


):


Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating 2-CPP results. It distinguishes between genuine inhibition and artifacts caused by solubility or cytotoxicity.

G Start Start: 2-CPP Experimental Design Solubility Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Fix_Solvent Action: Increase BSA carrier or Reduce Conc. Precipitation->Fix_Solvent Yes Viability Step 2: Cytotoxicity Assay (MTT/LDH Release) Precipitation->Viability No (Clear) Fix_Solvent->Solubility Toxic Toxicity > 10%? Viability->Toxic False_Pos Result: False Positive (Membrane Leakage) Toxic->False_Pos Yes Transport Step 3: Zero-Trans Uptake (1 min, 14C-Lactate) Toxic->Transport No Comparison Step 4: Benchmark vs. CHC Transport->Comparison

Figure 1: Validation workflow for 2-Cyano-3-phenylpropionic acid.[3] This logic gate prevents common reproducibility errors related to hydrophobicity and non-specific toxicity.

Mechanism of Action & Reproducibility Factors[4][5][6]

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we must address the Structure-Activity Relationship (SAR) implications of using 2-CPP.

The Saturation Effect

Most potent MCT inhibitors (like CHC) possess an


-unsaturated bond. This conjugation allows for electron delocalization, often enhancing binding affinity to the transporter's active site (Arg/Lys residues).
  • Reproducibility Check: 2-CPP is saturated . Consequently, its

    
     is expected to be significantly higher (weaker inhibition) than CHC. If your data shows 2-CPP having equal potency to CHC, suspect chemical contamination  with the unsaturated precursor (a common synthesis impurity) or off-target mitochondrial toxicity .
    
Chiral Instability

2-CPP contains a chiral center at the


-position.
  • Impact: Commercial preparations are often racemic. The (R)- and (S)- enantiomers may have vastly different binding kinetics.

  • Protocol Requirement: For high-precision studies, perform chiral HPLC separation or explicitly state "Racemic Mixture" in your methods to allow others to reproduce the variance.

References

  • Halestrap, A. P. (2012). "The monocarboxylate transporter family—Structure and functional characterization." IUBMB Life.

    • Context: Establishes the standard protocols for MCT inhibition assays using cinnamic acid deriv
  • PubChem. (2025).[4] "2-Cyano-3-phenylpropionic acid (Compound Summary)." National Library of Medicine.

    • Context: Verified physicochemical data (LogP, Molecular Weight)
  • Jaskolla, T. W., et al. (2008).[5] "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[5] PNAS.[5] [5]

    • Context: Provides comparative data on the unsaturated analogs (CHC) and their solubility profiles.
  • Sigma-Aldrich. (2025). "Product Specification: 2-Cyano-3-phenylpropionic Acid."

    • Context: Commercial availability and purity standards for the specific satur

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Cyano-3-phenylpropionic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this compound and implementing rigorous safety protocols, we can ensure a secure laboratory environment that fosters innovation.

Understanding the Hazards of 2-Cyano-3-phenylpropionic Acid

While specific toxicological data for 2-Cyano-3-phenylpropionic acid is not extensively documented, a closely related compound, 2-Cyano-3-phenylprop-2-enoic acid, provides critical insights into its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this related compound is classified as:

  • Toxic if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given the structural similarities, it is prudent to handle 2-Cyano-3-phenylpropionic acid with the assumption that it possesses a comparable hazard profile. Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Core Principles of Chemical Handling

Before undertaking any procedure involving 2-Cyano-3-phenylpropionic acid, it is crucial to adhere to four fundamental principles of laboratory safety:

  • Plan Ahead: Thoroughly understand the experimental protocol and the potential hazards involved before starting any work.[2]

  • Minimize Exposure: Employ engineering controls and work practices that reduce the risk of direct contact with the chemical.[2]

  • Do Not Underestimate Risks: Treat all new or unfamiliar compounds as potentially hazardous.[2]

  • Be Prepared for Accidents: Know the location of safety equipment and the appropriate emergency procedures.[2]

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 2-Cyano-3-phenylpropionic acid. The selection of this equipment is directly informed by the potential hazards of skin and eye irritation, respiratory irritation, and oral toxicity.

Eye and Face Protection: The First Line of Defense

Direct contact with 2-Cyano-3-phenylpropionic acid can cause serious eye irritation.[1] Therefore, robust eye and face protection is non-negotiable.

  • Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5]

  • Causality: Safety goggles provide a seal around the eyes, protecting them from splashes and airborne particles. A face shield offers a broader barrier of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

The compound is known to cause skin irritation.[1] Consequently, appropriate gloves are critical to prevent dermal contact.

  • Requirement: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for any signs of degradation or perforation before use.[5][6]

  • Causality: These materials provide a durable barrier against chemical permeation. Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact with the contaminant.[5]

Body Protection: Shielding Against Spills and Splashes

To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.

  • Requirement: A laboratory coat must be worn and fully fastened. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or a full protective suit should be utilized.[5][7]

  • Causality: A lab coat provides a removable barrier, preventing the chemical from coming into contact with your skin and street clothes. More extensive protective wear is warranted by a risk assessment of the specific procedure.

Respiratory Protection: Safeguarding Against Inhalation

Given that 2-Cyano-3-phenylpropionic acid may cause respiratory irritation, controlling airborne exposure is a key safety consideration.[1]

  • Requirement: All work with solid 2-Cyano-3-phenylpropionic acid that could generate dust, or any procedure with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter must be used.[4][7]

  • Causality: A chemical fume hood is an engineering control that captures and removes airborne contaminants. When this is not feasible, a respirator provides a personal barrier to prevent the inhalation of harmful dust or aerosols.

Table 1: Summary of Required PPE for Handling 2-Cyano-3-phenylpropionic Acid

Protection Type Required Equipment Reasoning
Eye/Face Protection Chemical safety goggles; Face shield for splash hazardsPrevents serious eye irritation from splashes and airborne particles.[1][8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin irritation and dermal absorption.[1][9]
Body Protection Laboratory coat; Chemical-resistant apron for splash hazardsProtects skin and personal clothing from contamination.[5][7]
Respiratory Protection Work in a chemical fume hood; NIOSH-approved respiratorPrevents respiratory tract irritation from inhalation of dust or aerosols.[1][9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: PPE Donning and Doffing

The following workflow ensures that PPE is used correctly, providing maximum protection.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Handle 2-Cyano-3-phenylpropionic Acid Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End Experiment Complete Doff4->End Start Prepare for Experiment Start->Don1 Handling->Doff1

Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Improper disposal of 2-Cyano-3-phenylpropionic acid and contaminated materials can pose a significant risk to human health and the environment.

Step 1: Waste Segregation

  • Do not mix 2-Cyano-3-phenylpropionic acid waste with other waste streams.[10]

Step 2: Containerization

  • All waste, including contaminated PPE and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The original container can often be used for the waste.[11]

  • The container must be kept closed at all times, except when adding waste.[11]

Step 3: Labeling

  • The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Cyano-3-phenylpropionic acid," and any other information required by your institution's environmental health and safety (EHS) department.[10]

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[3][8]

Step 5: Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][10]

By adhering to these detailed PPE protocols and operational plans, researchers can confidently and safely work with 2-Cyano-3-phenylpropionic acid, ensuring both personal safety and the integrity of their research.

References

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70534, 2-Cyano-3-phenylprop-2-enoic acid. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: L-Phenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • S D Fine-Chem Ltd. (n.d.). Safety Data Sheet: cyanoacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-phenylpropionic acid
Reactant of Route 2
2-Cyano-3-phenylpropionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.